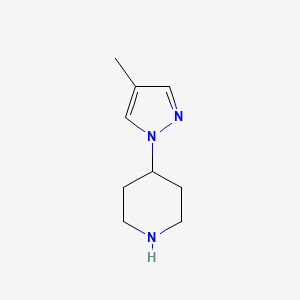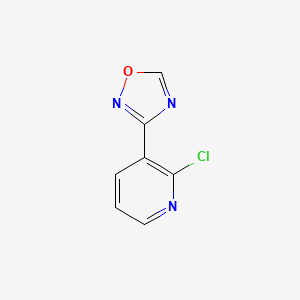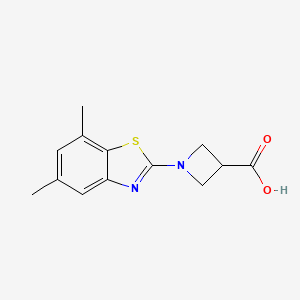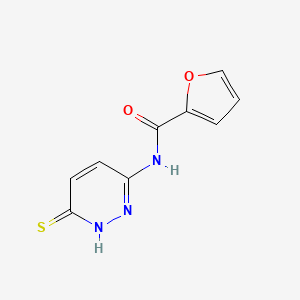
4-Cyclopropoxyphenylboronic acid
Übersicht
Beschreibung
4-Cyclopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . Its average mass is 177.993 Da and its mono-isotopic mass is 178.080124 Da .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropoxyphenylboronic acid consists of a phenyl ring (benzene ring) attached to a boronic acid group and a cyclopropoxy group . The boronic acid group is bound to the phenyl ring, and the cyclopropoxy group is attached to the phenyl ring .Physical And Chemical Properties Analysis
4-Cyclopropoxyphenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Bioactivity of Derivatives
Cyclopropanecarboxylic acid derivatives, closely related to 4-Cyclopropoxyphenylboronic acid, have shown promise in herbicidal and fungicidal activities. A study by Tian et al. (2009) synthesized new thioureas using cyclopropanecarboxylic acid and found notable herbicidal and fungicidal properties in some compounds (Tian, Song, Wang, & Liu, 2009).
2. Rhodium-Catalyzed Reactions
Rhodium-catalyzed addition/ring-opening reactions involving arylboronic acids, like 4-Cyclopropoxyphenylboronic acid, can yield significant derivatives. Matsuda, Makino, & Murakami (2004) demonstrated how cyclobutanones react with arylboronic acids in the presence of a Rh(I) complex, forming butyrophenone derivatives, which are valuable in organic synthesis (Matsuda, Makino, & Murakami, 2004).
3. Fluorescence Sensor Development
4-Carboxyphenylboronic acid, similar to 4-Cyclopropoxyphenylboronic acid, has been used to create fluorescent carbon quantum dots for sensing applications. A study by Sun et al. (2021) explored this application for detecting benzo[a]pyrene in water, showcasing the potential of boronic acid derivatives in environmental monitoring (Sun et al., 2021).
4. Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, which can include derivatives like 4-Cyclopropoxyphenylboronic acid, have been used in drug delivery systems and biosensors. Lan & Guo (2019) highlighted these applications, particularly focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).
5. Nanoparticle Functionalization for Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles, similar in function to 4-Cyclopropoxyphenylboronic acid derivatives, have been researched for their potential as antiviral therapeutics. Khanal et al. (2013) discussed attaching phenylboronic acid moieties to nanoparticles for use against viruses like Hepatitis C, indicating a new avenue for antiviral drug development (Khanal et al., 2013).
Safety And Hazards
The safety data sheet for 4-Cyclopropoxyphenylboronic acid indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(4-cyclopropyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGQYKHWNGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681860 | |
| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxyphenylboronic acid | |
CAS RN |
871829-90-2 | |
| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

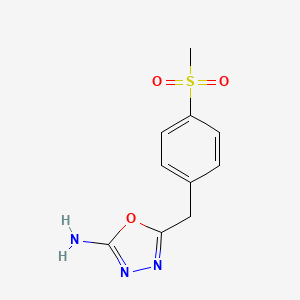
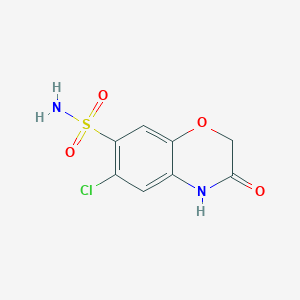
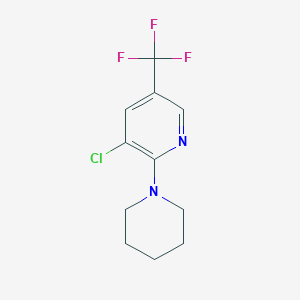
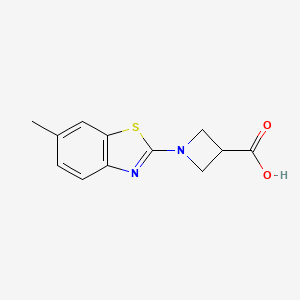
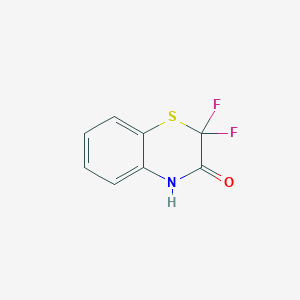
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)
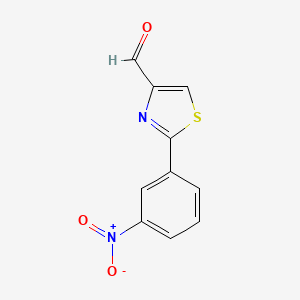
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
